Quinoline-3,5-diamine
Overview
Description
Quinoline-3,5-diamine is an organic compound belonging to the quinoline family, characterized by a quinoline ring substituted with amino groups at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoline-3,5-diamine can be synthesized through several methods. One common approach involves the reduction of 3,5-dinitroquinoline using reducing agents such as stannous chloride in ethanol.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yields and purity of the final product. Continuous flow reactors and catalytic hydrogenation are often employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Quinoline-3,5-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-3,5-dione using oxidizing agents like potassium permanganate.
Reduction: The compound can be further reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Stannous chloride in ethanol or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products:
Oxidation: Quinoline-3,5-dione.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Quinoline-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases, including malaria and cancer.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of quinoline-3,5-diamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interfere with DNA replication in pathogens, leading to their death or inhibition of growth. The exact molecular targets and pathways depend on the specific application and the structure of the this compound derivative being studied .
Comparison with Similar Compounds
- Quinoline-2,4-diamine
- Quinoline-3,4-diamine
- Quinoline-6,8-diamine
Each of these compounds has its own set of applications and properties, making them valuable in different contexts of research and industry.
Properties
IUPAC Name |
quinoline-3,5-diamine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLBOKSBCSZFOSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=C(C=NC2=C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702157 | |
Record name | Quinoline-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
874498-26-7 | |
Record name | Quinoline-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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